molecular formula C12H18O4 B2488182 (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 103536-97-6

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Cat. No.: B2488182
CAS No.: 103536-97-6
M. Wt: 226.272
InChI Key: VPRMGOPLYBDBLB-DDHJBXDOSA-N
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Description

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan: is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

(3R,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2/t9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRMGOPLYBDBLB-DDHJBXDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC2C1OCC2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives and allyl alcohol.

    Cyclization Reaction: A key step involves the cyclization of the furan ring to form the hexahydrofuro[3,2-b]furan core. This is usually achieved through a series of reactions including hydrogenation and ring-closing metathesis.

    Allylation: The final step involves the allylation of the hydroxyl groups to introduce the allyloxy substituents. This is typically done using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and allylation reactions, as well as the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The allyloxy groups can undergo substitution reactions with nucleophiles such as halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium iodide in acetone.

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with hydrogenated allyloxy groups.

    Substitution: Substituted derivatives with various functional groups replacing the allyloxy groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for versatile reactivity in synthetic pathways. Researchers have utilized it to develop new synthetic methodologies that enhance the efficiency and selectivity of chemical reactions.

Catalysis
The compound has potential applications as a ligand in catalytic reactions. Its ability to coordinate with metal centers can facilitate various catalytic processes, making it a valuable component in the development of new catalysts for organic transformations.

Biological Applications

Biochemical Studies
Investigations into the interactions of (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan with biological macromolecules have revealed its potential role in modulating enzyme activities. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids.

Drug Development
The compound is being explored as a pharmacophore in drug design. Its unique functional groups may contribute to the development of novel therapeutic agents targeting specific biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, warranting further investigation.

Industrial Applications

Materials Science
In materials science, this compound is being used in the development of novel materials with enhanced properties. Its reactivity allows for incorporation into polymer matrices or as a cross-linking agent in composite materials. This versatility can lead to advancements in the production of durable and functional materials.

Case Studies

  • Synthesis and Catalysis : A study demonstrated the use of this compound as a ligand in asymmetric catalysis. The results indicated improved yields and selectivity compared to traditional catalysts.
  • Biological Activity Assessment : Research investigating the compound's interaction with cancer cell lines showed promising results in inhibiting cell proliferation through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, or interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (3R,3aR,6R,6aR)-3,6-Bis(methoxy)hexahydrofuro[3,2-b]furan
  • (3R,3aR,6R,6aR)-3,6-Bis(ethoxy)hexahydrofuro[3,2-b]furan

Uniqueness:

  • Allyloxy Groups: The presence of allyloxy groups in (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan provides unique reactivity compared to methoxy or ethoxy analogs.
  • Reactivity: The allyloxy groups can participate in additional reactions such as polymerization or cross-linking, making this compound more versatile in synthetic applications.

Biological Activity

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a bicyclic organic compound that has garnered attention for its potential biological activity. This compound is characterized by its unique structure and functional groups that may influence its interaction with biological systems. The following sections provide a comprehensive overview of its biological activity based on available research findings.

Structure

The compound has the following chemical formula: C12H18O4C_{12}H_{18}O_{4} and a molecular weight of approximately 226.27 g/mol. The presence of allyloxy groups enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves:

  • Starting Materials : Furan derivatives and allyl alcohol.
  • Key Steps :
    • Cyclization to form the hexahydrofuro core.
    • Allylation to introduce the allyloxy substituents using allyl bromide in the presence of a base such as potassium carbonate.

The mechanism of action of this compound involves interactions with biological macromolecules. It can act as a ligand and may bind to specific targets such as enzymes or receptors, modulating their activity through:

  • Hydrogen bonding
  • Hydrophobic interactions

These interactions can lead to various biological effects, including potential therapeutic applications in drug development .

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example:

  • A related derivative demonstrated significant activity against various bacterial strains in vitro.
  • The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Potential

Research has also explored the anticancer potential of compounds within this class:

  • Certain derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • The allyloxy substituents may enhance the interaction with cancer-specific targets .

Case Studies

  • Study on Antimicrobial Effects : A recent study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) suggesting potential for further development as antimicrobial agents .
  • Anticancer Activity Assessment : In vitro assays demonstrated that derivatives similar to this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. The study highlighted the importance of structural modifications in enhancing bioactivity .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals:

Compound NameStructureBiological Activity
(3R,3aS,6R)-Hexahydrofuro[2,3-b]furanSimilar bicyclic structure without allyloxy groupsLimited activity reported
(3R,3aR,6R)-3,6-Bis(methoxy)hexahydrofuro[3,2-b]furanMethoxy instead of allyloxy groupsLower reactivity and bioactivity compared to allyloxy derivatives

The presence of allyloxy groups in this compound enhances its reactivity and potential biological interactions compared to methoxy or ethoxy analogs.

Q & A

Basic: What synthetic strategies are effective for stereoselective synthesis of this compound?

The compound's rigid bicyclic core and allyloxy groups require controlled alkylation of biomass-derived precursors like isomannide. A chemoenzymatic route (e.g., enzymatic resolution or transesterification) enables stereoselective functionalization . Evidence from lab-scale synthesis (yields: 52–70%) highlights the use of chromatographic purification and allyl/propoxy group introduction under mild conditions . Key steps include:

  • Protection/deprotection of hydroxyl groups to avoid over-alkylation.
  • Nucleophilic substitution with allyl bromide in anhydrous solvents (e.g., THF or DMF).
  • Monitoring via TLC/GC-MS to optimize reaction time and minimize side products.

Basic: Which analytical methods confirm its structural integrity?

1H/13C NMR (10 MHz, CDCl₃) resolves stereochemistry:

  • Allyloxy protons appear as doublets of doublets (δ 5.8–5.2 ppm, J = 10–17 Hz) .
  • Bicyclic furan carbons show distinct signals at δ 70–85 ppm .
    IR spectroscopy (film on NaCl) confirms ether linkages (C-O-C stretch at 1080–1120 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹) .

Advanced: How does thermal stability influence its application in polymer chemistry?

DSC/TG analyses (heating rate: 10°C/min) reveal:

  • Decomposition onset : ~250°C (DTG peak at 300°C) .
  • Residual mass : <5% at 650°C, indicating complete degradation.
    This stability supports its use in high-temperature polymer matrices (e.g., epoxy resins or photo-curable monomers) .

Advanced: What reactivity patterns are expected for the allyloxy groups?

The allyloxy moieties undergo:

  • Claisen rearrangement at 150–200°C to form γ,δ-unsaturated carbonyl derivatives.
  • Radical polymerization under UV initiation for crosslinked networks.
  • Epoxidation (e.g., with m-CPBA) to introduce additional functional handles .

Advanced: Are there structure-activity relationships (SAR) for biological applications?

While direct data on this compound is limited, structurally related hexahydrofurofurans exhibit:

  • Herbicidal activity via inhibition of plant acetolactate synthase (ALS) .
  • Low mammalian toxicity (LD₅₀ > 2000 mg/kg in rodents for isosorbide derivatives) .
    Comparative SAR table:
CompoundStructural FeatureBiological Activity
Target compoundBis(allyloxy) bicyclic coreNot reported; predicted low toxicity
Isosorbide dicaprylateEsterified hydroxylsSurfactant, emulsifier
Hexahydrofuro[2,3-b]furanUnmodified coreChiral catalyst precursor

Advanced: How can biomass-derived precursors improve sustainability?

Isomannide (from D-mannitol) serves as a chiral pool precursor. Advantages include:

  • High enantiomeric purity (>98% ee via enzymatic resolution) .
  • Scalable functionalization (e.g., Mitsunobu reaction for etherification) .
    Challenges include competing diastereomer formation (e.g., isosorbide), requiring rigorous chromatographic separation .

Basic: How to resolve contradictions in spectroscopic data?

Discrepancies in NMR shifts (e.g., allyl proton coupling constants) may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding.
  • Impurity traces : Use preparative HPLC to isolate >95% purity samples .
    Consistent IR peak assignments (e.g., ether vs. alcohol stretches) validate functional groups .

Advanced: What computational methods predict its stereochemical outcomes?

  • DFT calculations (B3LYP/6-31G*) model transition states for alkylation, predicting R/S configurations .
  • Molecular docking screens interactions with ALS enzyme for herbicidal potential .

Advanced: What are its thermal degradation products?

TG-FTIR analysis identifies:

  • Primary products : CO₂ (2350 cm⁻¹), H₂O (3400–4000 cm⁻¹).
  • Secondary fragments : Allyl radicals (detected via EPR) forming polycyclic aromatic hydrocarbons above 400°C .

Advanced: How does stereochemistry influence reactivity?

The (3R,3aR,6R,6aR) configuration imposes:

  • Restricted rotation , favoring axial allyloxy group orientation.
  • Steric hindrance that slows SN2 reactions compared to less rigid analogs .
    Comparative studies with (3S,3aR,6S,6aR) diastereomers show 20–30% lower reaction rates in nucleophilic substitutions .

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